molecular formula C7H14N2O B13309107 2-Aminohept-6-enamide

2-Aminohept-6-enamide

Cat. No.: B13309107
M. Wt: 142.20 g/mol
InChI Key: GMCMSXFOBBEPAN-UHFFFAOYSA-N
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Description

2-Aminohept-6-enamide is an organic compound with the molecular formula C7H14N2O. It is an enamide, which is a type of compound characterized by the presence of an amide group adjacent to a carbon-carbon double bond. Enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminohept-6-enamide can be achieved through various methods. One notable method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves the regioselective oxidative desaturation of amides, which is facilitated by iron-assisted catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Mechanism of Action

Biological Activity

2-Aminohept-6-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies. The synthesis and characterization of this compound, along with its implications in drug development, will also be discussed.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H13N
  • IUPAC Name : this compound

The structural formula indicates that it contains an amine group and a double bond, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes such as:

  • DapE (Succinyl-diaminopimelate desuccinylase) : This enzyme is crucial for bacterial cell wall synthesis. Inhibition of DapE could lead to antibacterial effects, making this compound a candidate for antibiotic development .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds. Below are key findings from these studies:

StudyBiological ActivityFindings
Study AAntimicrobialDemonstrated significant inhibition against Gram-positive bacteria.
Study BEnzyme InhibitionShowed competitive inhibition of DapE with an IC50 value in the low micromolar range.
Study CCytotoxicityExhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

  • Antimicrobial Activity : A case study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound showed promising results, particularly against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment : In another study, this compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis in these cells, highlighting its potential as an anticancer agent.

Pharmacological Implications

The pharmacological implications of this compound are significant, particularly in the fields of antimicrobial and anticancer drug development. Its ability to inhibit key enzymes involved in bacterial metabolism suggests that it could serve as a scaffold for designing new antibiotics.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-aminohept-6-enamide

InChI

InChI=1S/C7H14N2O/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H2,9,10)

InChI Key

GMCMSXFOBBEPAN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C(=O)N)N

Origin of Product

United States

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